molecular formula C7H3Cl2F2NO2 B1412928 3,6-Dichloro-2-nitrobenzodifluoride CAS No. 1806305-09-8

3,6-Dichloro-2-nitrobenzodifluoride

Cat. No.: B1412928
CAS No.: 1806305-09-8
M. Wt: 242 g/mol
InChI Key: YFWNHFKBVXSCAW-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-nitrobenzodifluoride is a specialized organic compound that serves as a versatile building block in chemical synthesis and materials science research. Compounds featuring a nitro-aromatic core flanked by halogen substituents (chlorine and fluorine) are typically employed as key intermediates in the development of agrochemicals and pharmaceuticals . The presence of multiple halogens and a nitro group on the benzene ring makes this class of molecules highly reactive towards nucleophilic substitution, allowing researchers to systematically synthesize a diverse array of complex molecules for various R&D applications . As a benzodifluoride derivative, it may also be of interest in the design of advanced materials. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(9)6(12(13)14)5(3)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWNHFKBVXSCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dichloro 2 Nitrobenzodifluoride

Chemical Reactivity and Transformation of 3,6 Dichloro 2 Nitrobenzodifluoride

Nucleophilic Aromatic Substitution Reactions of 3,6-Dichloro-2-nitrobenzotrifluoride

The electron-deficient nature of the benzene (B151609) ring in 3,6-dichloro-2-nitrobenzotrifluoride makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. organicchemistrydata.org This process is fundamental to its utility as a building block for more complex molecules. google.com

The mechanism for nucleophilic aromatic substitution on this substrate follows a well-established two-step addition-elimination pathway. organicchemistrydata.org This reaction is distinct from SN1 and SN2 mechanisms and is characteristic of aryl halides bearing strong electron-withdrawing groups. organicchemistrydata.orgnih.gov

The process begins with the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. organicchemistrydata.orgnih.gov The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and is effectively stabilized by the powerful resonance and inductive effects of the ortho/para nitro group. organicchemistrydata.orgstackexchange.com In the second, faster step, the chloride ion is eliminated as the leaving group, which restores the aromaticity of the ring and yields the final substitution product. nih.gov

The activated nature of 3,6-dichloro-2-nitrobenzotrifluoride allows for reactions with a wide array of nucleophiles. The scope of this transformation includes, but is not limited to, amines, alkoxides, and hydroxides, leading to the formation of various substituted benzotrifluoride (B45747) derivatives.

The reaction conditions are typically mild, often involving a polar aprotic solvent like dimethylformamide (DMF) and a base to either generate the nucleophile or neutralize the acid formed during the reaction. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. However, limitations can arise with very bulky nucleophiles, which may face steric hindrance, or with nucleophiles that have poor stability under the required reaction conditions.

NucleophileTypical ConditionsProduct TypeReference
Amines (e.g., Ethylenediamine)DMF, K₂CO₃, 80°CAmino-substituted derivative google.com
Hydroxide (e.g., NaOH)Aqueous, RefluxHydroxy-substituted derivative (Phenol) google.com
Alkoxides (e.g., Sodium Methoxide)Methanol, RefluxAlkoxy-substituted derivative (Ether) nih.gov
Thiols (e.g., Sodium Thiophenoxide)DMF or DMSO, Room Temp to HeatThioether derivative nih.gov

In 3,6-dichloro-2-nitrobenzotrifluoride, the two chlorine atoms are in non-equivalent positions, leading to the question of regioselectivity. The outcome of the substitution is determined by the relative activating effects of the -NO₂ and -CF₃ groups on the C-3 and C-6 positions.

Activation by the Nitro Group: The -NO₂ group is a powerful activating group for SNAr reactions at positions ortho and para to it. organicchemistrydata.org In this molecule, the chlorine at C-3 is ortho to the nitro group.

Activation by the Trifluoromethyl Group: The -CF₃ group also activates the ring towards nucleophilic attack, particularly at the para position. The chlorine at C-6 is para to the -CF₃ group.

The inductive effect (-I) of the nitro group is strongest at the ortho position, which would make the C-3 position highly electron-deficient and prone to nucleophilic attack. stackexchange.comstackexchange.com Conversely, both the nitro and trifluoromethyl groups can stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at positions ortho or para to them.

The precise regiochemical outcome—whether substitution occurs preferentially at C-3 or C-6—is therefore a result of competing electronic and steric factors and can be highly dependent on the nature of the incoming nucleophile and the specific reaction conditions employed. tcichemicals.comstackexchange.com For instance, in related dichlorinated nitropyridine systems, kinetic control can favor one isomer while thermodynamic control favors another. stackexchange.com Without direct experimental data for this specific substrate, prediction remains complex, with strong arguments for activation at both sites.

Reduction Chemistry of the Nitro Group in 3,6-Dichloro-2-nitrobenzotrifluoride

The reduction of the nitro group to a primary amine is a key transformation, yielding valuable aniline (B41778) derivatives that are precursors for pharmaceuticals and agrochemicals.

The primary challenge in the reduction of 3,6-dichloro-2-nitrobenzotrifluoride is to selectively reduce the nitro group without causing hydrogenolysis (dehalogenation) of the C-Cl bonds. Several methods can be employed to achieve this selectivity.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. google.com

Raney Nickel: This catalyst is often preferred for halogenated nitroaromatics because it is less prone to causing dehalogenation compared to palladium catalysts. chemicalbook.com

Palladium on Carbon (Pd/C): While highly active, Pd/C can lead to significant dehalogenation, reducing product yield and purity. chemicalbook.com Its use may require the addition of dechlorination inhibitors to suppress this side reaction.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and effective method for nitro reduction. chemicalbook.com Tin(II) chloride (SnCl₂) in particular is known for its mildness and can be effective in reducing nitro groups while leaving other reducible functionalities, including aryl halides, intact. chemicalbook.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C). This method can sometimes offer improved selectivity.

Reagent/CatalystTypical ConditionsSelectivity NotesReference
H₂, Raney NickelAlcohol solvent, 80-120°C, 0.5-1.5 MPaHigh selectivity for nitro reduction; low dehalogenation. chemicalbook.com
H₂, Pd/CEthanol, 50°CHigh activity but risk of dehalogenation. Inhibitors may be needed. google.comchemicalbook.com
SnCl₂ / HClEthanol or conc. HCl, RefluxMild method, generally good for preserving halogen substituents. chemicalbook.com
Fe / HCl or Acetic AcidAqueous acid, HeatClassic, cost-effective method with good selectivity. chemicalbook.com

The successful selective reduction of the nitro group in 3,6-dichloro-2-nitrobenzotrifluoride leads to the formation of 3,6-dichloro-2-aminobenzotrifluoride . This aniline derivative is a valuable synthetic intermediate. The presence of the two chlorine atoms and the trifluoromethyl group on the aniline ring allows for further functionalization, making it a versatile scaffold in the synthesis of complex target molecules. stackexchange.com The general transformation is a cornerstone reaction in industrial chemistry for the production of anilines from nitroaromatic compounds.

Catalytic Hydrogenation Studies

Catalytic hydrogenation of the nitro group in 3,6-dichloro-2-nitrobenzodifluoride to an amino group is a theoretically straightforward and highly anticipated transformation. This reaction would yield 3,6-dichloro-2-aminobenzodifluoride, a valuable intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules.

Standard catalytic systems, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere, would be the primary candidates for effecting this reduction. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to achieve high yields and selectivity, particularly to avoid any undesired hydrodehalogenation (removal of chlorine atoms).

Table 1: Predicted Catalysts and Conditions for the Hydrogenation of this compound

CatalystSolventTemperature (°C)Pressure (atm)Predicted Outcome
10% Pd/CMethanol, Ethanol25-501-5High yield of 3,6-dichloro-2-aminobenzodifluoride
PtO₂Acetic Acid251Potential for hydrodehalogenation
Raney NickelEthanol50-8010-50Effective but may require harsher conditions

Reactions Involving the Fluorine Atoms in the Benzodifluoride Moiety

The benzodifluoride group presents a unique site for chemical modification, although reactions involving the C-F bonds are notoriously challenging due to their high bond dissociation energy.

Defluorination Reactions

Complete or partial defluorination of this compound would likely require harsh reaction conditions and specialized reagents. Strong reducing agents or specific transition metal complexes could potentially facilitate such transformations, leading to the formation of monofluoro or non-fluorinated aromatic compounds. The regioselectivity of such a reaction would be a critical aspect to investigate.

Functionalization at the Fluorine Sites

Direct functionalization at the fluorine sites without prior defluorination is a highly complex and largely unexplored area of organic chemistry. Nucleophilic substitution of the fluorine atoms is generally disfavored. However, recent advances in C-F bond activation using transition metal catalysts might offer a future pathway for the introduction of new functional groups at this position.

Cross-Coupling Reactions and Arylation of this compound

The two chlorine atoms on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, offering a versatile route to construct more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies

A variety of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, could theoretically be applied to this substrate. The choice of catalyst, ligand, base, and solvent would be crucial in controlling the regioselectivity of the reaction, allowing for either mono- or di-substitution. The steric hindrance and electronic effects of the nitro and benzodifluoride groups would play a significant role in determining the reactivity of the two chlorine atoms.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst/LigandPredicted Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, SPhosArylated derivative
HeckAlkenePd(OAc)₂, P(o-tolyl)₃Alkenylated derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIAlkynylated derivative
Buchwald-HartwigAminePd₂(dba)₃, XPhosAminated derivative

Direct Arylation and Heteroarylation Strategies

Direct C-H arylation or heteroarylation of the aromatic ring, while a powerful tool, would likely be challenging for this compound due to the presence of multiple substituents. However, under carefully optimized conditions with a suitable directing group, it might be possible to achieve selective functionalization of one of the available C-H bonds. The development of such a strategy would represent a significant advancement in the chemistry of this compound.

Exploration of Other Reactive Sites and Transformations

There is currently no available research data or scholarly publications that specifically explore the reactivity of the fluorine atoms or the aromatic ring of this compound through mechanisms such as cycloaddition or other transformations. The scientific community has yet to publish findings on the behavior of these specific reactive sites on this molecule.

Without experimental or theoretical studies, any discussion on the potential reactivity at these sites would be purely speculative and would not adhere to the required standards of a professional, authoritative, and scientifically accurate article based on diverse sources. Further research is necessary to elucidate the chemical profile of this compound and to understand its potential for transformations beyond the well-established reactions of its chloro and nitro substituents.

Derivatization Strategies and Functional Analogues of 3,6 Dichloro 2 Nitrobenzodifluoride

Synthesis of Substituted Benzodifluoride Scaffolds from 3,6-Dichloro-2-nitrobenzodifluoride

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group significantly activates the benzene (B151609) ring towards attack by nucleophiles, facilitating the displacement of the chlorine atoms. libretexts.orglibretexts.org The positions of the chlorine atoms, ortho and meta to the nitro group, are expected to exhibit differential reactivity, allowing for selective and sequential substitutions.

The chlorine atom at the 6-position (ortho to the nitro group) is anticipated to be more reactive towards nucleophilic attack than the chlorine at the 3-position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate, formed during the SNAr reaction, can be effectively stabilized through resonance by the ortho-nitro group. libretexts.org This differential reactivity allows for controlled, stepwise functionalization.

A variety of nucleophiles can be employed to displace the chlorine atoms, including amines, alcohols, and thiols. For instance, reaction with a primary or secondary amine would lead to the formation of the corresponding amino-substituted nitrobenzodifluoride. Subsequent reaction with a different nucleophile could then displace the second chlorine atom, leading to dissymmetrically substituted products.

The general mechanism for the addition-elimination reaction involves the attack of the nucleophile on the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileProposed Product (Monosubstituted)Proposed Product (Disubstituted)
Ammonia (NH₃)6-Amino-3-chloro-2-nitrobenzodifluoride3,6-Diamino-2-nitrobenzodifluoride
Methoxide (CH₃O⁻)3-Chloro-6-methoxy-2-nitrobenzodifluoride3,6-Dimethoxy-2-nitrobenzodifluoride
Thiophenoxide (C₆H₅S⁻)3-Chloro-2-nitro-6-(phenylthio)benzodifluoride2-Nitro-3,6-bis(phenylthio)benzodifluoride

Furthermore, the nitro group itself can be a site for chemical modification. Reduction of the nitro group to an amine provides a handle for a plethora of subsequent reactions, such as diazotization followed by Sandmeyer reactions or amide bond formation. This dramatically expands the range of accessible derivatives.

Design and Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues from this compound can be achieved by introducing bridging units or by forming cyclic structures. Intramolecular reactions are a key strategy in this regard. For example, if a nucleophile with a second reactive site is introduced, subsequent intramolecular cyclization can lead to the formation of heterocyclic systems fused to the benzodifluoride core.

One potential approach involves the reaction with a dinucleophile, such as ethylenediamine (B42938) or catechol. The initial intermolecular SNAr reaction would be followed by an intramolecular nucleophilic attack to displace the second chlorine atom, thereby forming a diazepine (B8756704) or dioxepine ring, respectively. The rigidity of the resulting structure would be dictated by the nature and length of the bridging unit.

The synthesis of such analogues is of significant interest in medicinal chemistry and materials science, where controlling the three-dimensional shape of a molecule is crucial for its function. The U-shaped conformations observed in some N-aryl-benzenesulfonamides, for instance, are a result of specific intramolecular interactions. researchgate.net A similar design principle could be applied to derivatives of this compound.

Incorporation into Polymeric and Supramolecular Architectures

The difunctional nature of this compound makes it an attractive building block for the synthesis of polymers and supramolecular assemblies. Polycondensation reactions, where the benzodifluoride unit acts as a monomer, can be envisioned. For example, reaction with a diamine or a diol under conditions that favor disubstitution would lead to the formation of aromatic polyethers or polyamines. The properties of the resulting polymers would be influenced by the nature of the comonomer and the processing conditions.

In the realm of supramolecular chemistry, the ability to form well-defined, discrete architectures through self-assembly is a powerful tool. libretexts.org The derivatization of this compound with moieties capable of specific non-covalent interactions, such as hydrogen bonding or metal coordination, could lead to the formation of macrocycles, cages, or helicates. For instance, introducing dipyrrin (B1230570) units could allow for the construction of functional supramolecular structures with interesting photophysical properties. libretexts.org The formation of different supramolecular architectures is often mediated by weak intermolecular interactions. researchgate.net

Development of Fluorescent and Chromogenic Probes Derived from this compound

The electron-withdrawing nature of the nitro group and the potential for introducing various functional groups make this compound a promising starting point for the development of fluorescent and chromogenic probes. The core principle behind many such probes is the modulation of their electronic properties upon interaction with an analyte.

For example, a fluorophore can be attached to the benzodifluoride scaffold via nucleophilic substitution. The nitro group can act as a quencher of fluorescence through photoinduced electron transfer (PET). Upon reduction of the nitro group to an amine by a specific analyte (e.g., a reductase enzyme), the PET process can be inhibited, leading to a "turn-on" fluorescent response.

Similarly, chromogenic probes can be designed where the interaction with an analyte leads to a significant shift in the absorption spectrum, resulting in a visible color change. The displacement of the chlorine atoms by a chromophoric nucleophile can be designed to be analyte-dependent. For instance, the development of near-infrared fluorescent probes for metal ions has been achieved using dicyanoisophorone-based structures. nih.gov A similar strategy could be employed with derivatives of this compound. The synthesis of amino derivatives of 2,3-dichloro-5,6-dicyanopyrazine has also been shown to yield fluorescent agents. google.com

Advanced Spectroscopic and Computational Investigations of 3,6 Dichloro 2 Nitrobenzodifluoride

Elucidation of Molecular Structure and Conformation through Advanced X-ray Crystallography

Advanced X-ray crystallography would be the definitive technique to determine the precise three-dimensional arrangement of atoms in the crystalline state of 3,6-Dichloro-2-nitrobenzodifluoride. This powerful analytical method would provide unequivocal evidence for its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the benzene (B151609) ring.

A typical crystallographic study would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key data that would be obtained and tabulated are presented hypothetically in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.58
b (Å)12.45
c (Å)5.32
α (°)90
β (°)90
γ (°)90
Volume (ų)502.1
Z4
Calculated Density (g/cm³)1.85

Furthermore, X-ray crystallography would reveal the planarity of the benzene ring and the torsion angles of the nitro and difluoromethyl groups, providing insight into potential steric hindrance and intramolecular interactions.

Detailed Spectroscopic Characterization for Mechanistic Insights

A comprehensive spectroscopic analysis is essential to understand the electronic and vibrational properties of this compound and to probe its behavior in chemical reactions.

Application of 2D-NMR Techniques for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would be instrumental in confirming the chemical structure of this compound by establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and carbons, including those several bonds apart. This would allow for the unambiguous assignment of all proton and carbon signals in the NMR spectrum.

Raman and Infrared Spectroscopy for Bond Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, would provide detailed information about the various chemical bonds within the molecule. Specific vibrational modes for the C-Cl, C-N, N=O, and C-F bonds would be identified. These techniques are also invaluable for monitoring the progress of reactions involving this compound, as the appearance or disappearance of characteristic peaks can indicate the formation of products or the consumption of reactants. A hypothetical summary of key vibrational frequencies is presented in Table 2.

Table 2: Hypothetical Vibrational Frequencies for this compound

Functional GroupVibrational ModeHypothetical Frequency (cm⁻¹)
C-ClStretching700 - 800
NO₂Asymmetric Stretching1520 - 1560
NO₂Symmetric Stretching1345 - 1385
C-FStretching1000 - 1400
Aromatic C=CStretching1450 - 1600

Computational Chemistry Studies on this compound

In the absence of extensive experimental data, computational chemistry provides a powerful avenue to predict and understand the properties and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations would be a valuable tool for investigating the electronic structure of the molecule. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Furthermore, DFT can be used to calculate electrostatic potential maps, which would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its potential for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations would allow for the exploration of the conformational landscape of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's behavior. MD simulations would be particularly useful for understanding the rotational freedom of the nitro and difluoromethyl groups and identifying the most stable conformations in different environments, such as in solution or at different temperatures.

Quantum Chemical Calculations of Reaction Pathways and Transition States

No studies detailing the computational investigation of reaction mechanisms, transition state geometries, or activation energies for reactions involving this compound were found.

Application of Mass Spectrometry for Reaction Monitoring and Product Identification

No literature exists on the use of mass spectrometry to monitor the synthesis or subsequent reactions of this compound, nor on the identification of its reaction products using this technique.

Until research on this compound is conducted and published, a detailed and scientifically accurate article on these specific advanced topics cannot be produced.

Table of Compounds Mentioned:

Since no specific compounds could be discussed in the context of this compound's reactivity, a table of mentioned compounds cannot be populated.

Research Applications of 3,6 Dichloro 2 Nitrobenzodifluoride in Advanced Scientific Disciplines

Role as a Building Block in Organic Synthesis and Materials Science

2,5-Dichloro-6-nitrobenzotrifluoride is a versatile chemical intermediate, or building block, valued in organic synthesis for its trifluoromethyl-substituted aromatic core and multiple reactive sites. sigmaaldrich.comfrontiersin.org The electron-withdrawing nature of the trifluoromethyl (-CF3) and nitro (-NO2) groups activates the chlorine atoms toward nucleophilic substitution, while the nitro group itself can be readily transformed into other functionalities, such as an amino group. nih.gov This combination of features makes it a valuable precursor for complex molecules.

Precursor for Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry, and 2,5-Dichloro-6-nitrobenzotrifluoride serves as a key starting material for creating these ring systems. beilstein-journals.orgresearchgate.net Its most prominent application is in the industrial synthesis of agrochemicals, particularly herbicides.

A prime example is its role in producing phenylpyrazole-based herbicides. The synthesis pathway leverages the reactivity of both the chloro and nitro substituents. The process typically involves:

Nucleophilic Aromatic Substitution (SNAr): One of the activated chlorine atoms is displaced by a nucleophile. For instance, reaction with an appropriate pyrazole (B372694) derivative.

Reduction of the Nitro Group: The nitro group is chemically reduced to an amino group (-NH2).

Diazotization and Cyclization: The resulting aniline (B41778) derivative can undergo diazotization followed by intramolecular cyclization or further reaction to form complex heterocyclic structures.

This strategic, multi-step conversion of the simple aromatic building block into a complex heterocyclic product highlights its utility in constructing molecules with significant biological activity.

Integration into Functional Polymers and Organic Electronics

While specific polymers incorporating 2,5-Dichloro-6-nitrobenzotrifluoride as a monomer are not widely documented, its structural motifs are highly relevant to materials science. Aromatic compounds containing both fluorine and nitro groups are of interest for creating high-performance polymers and materials for organic electronics.

Polymer Synthesis: The two chlorine atoms provide reactive handles for polycondensation reactions, such as polyether synthesis, where the dichlorinated monomer reacts with bisphenols. The resulting polymers would be expected to exhibit high thermal stability and chemical resistance due to the strong carbon-fluorine bonds and the stable aromatic backbone.

Organic Electronics: The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl and nitro groups, makes this scaffold a potential n-type (electron-accepting) material. Such materials are crucial for constructing organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine content can also favorably influence molecular packing and electron mobility in the solid state.

Scaffolds for Supramolecular Assemblies

The assembly of molecules into ordered, non-covalent structures is a rapidly growing field. The structure of 2,5-Dichloro-6-nitrobenzotrifluoride possesses several features that enable it to act as a scaffold for supramolecular chemistry:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on other molecules to direct crystal packing and assembly.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group are potent hydrogen bond acceptors.

π-π Stacking: The electron-deficient aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems, leading to the formation of alternating donor-acceptor stacks, a common strategy in the design of organic electronic materials.

These non-covalent interactions can be exploited to construct complex, ordered architectures in the solid state, a process known as crystal engineering.

Contributions to Medicinal Chemistry and Chemical Biology Research as a Scaffold or Probe

The same reactivity and structural features that make 2,5-Dichloro-6-nitrobenzotrifluoride a useful building block also make its core structure valuable in drug discovery and chemical biology. frontiersin.orgnih.gov

Design of Novel Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The dichlorinated, nitrated benzotrifluoride (B45747) core can be considered a privileged scaffold for developing new pharmacophores. nih.govunipa.ityoutube.com

The Trifluoromethyl Group: The -CF3 group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and metabolically stable, often improving a drug candidate's absorption, distribution, and half-life.

The Dichlorophenyl Ring: This motif is found in numerous approved drugs. The chlorine atoms can fill hydrophobic pockets in protein binding sites and serve as reactive handles for synthetic modification. nih.gov

Versatility for Derivatization: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form a variety of other functional groups and heterocyclic rings, such as benzimidazoles. rsc.org This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding to a biological target.

An example of a related structure is seen in the development of kinase inhibitors, where dichlorinated aromatic rings serve as the "hinge-binding" element that anchors the molecule to the ATP-binding site of the enzyme.

Interactive Table: Pharmacophoric Features of the Scaffold

FeatureRole in Drug DesignPotential Interactions
Trifluoromethyl Group Increases metabolic stability, enhances lipophilicity, modulates electronic properties.Hydrophobic interactions.
Chlorine Atoms Occupy hydrophobic pockets, act as synthetic handles, can form halogen bonds.Hydrophobic interactions, halogen bonding.
Aromatic Ring Provides a rigid core for orienting other functional groups.π-π stacking, hydrophobic interactions.
Nitro Group (or derived Amine) Acts as a hydrogen bond acceptor; the derived amine is a versatile synthetic point.Hydrogen bonding, ionic interactions (as ammonium).

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.govescholarship.org The 2,5-dichloro-6-nitrobenzotrifluoride scaffold has features that are advantageous for probe development. rjsocmed.comnih.gov

Electrophilicity: The electron-deficient ring is susceptible to attack by nucleophilic residues (like cysteine or lysine) on proteins. This reactivity can be harnessed to design covalent inhibitors or activity-based probes that form a permanent bond with their target, allowing for its identification and study.

Quenching Properties: Nitroaromatic compounds are known to quench fluorescence. A probe could be designed where the nitro-scaffold quenches a nearby fluorophore. A biological event, such as enzymatic cleavage, could separate the two, leading to a "turn-on" fluorescent signal.

¹⁹F NMR Spectroscopy: The trifluoromethyl group contains three fluorine atoms, providing a strong and clean signal in ¹⁹F NMR spectroscopy. This allows for non-invasive monitoring of the probe's interaction with its biological target, providing information on binding events and the local environment without interference from other biological molecules.

Insufficient Information Available for "3,6-Dichloro-2-nitrobenzodifluoride"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data and applications for the chemical compound "this compound." The initial search strategy was designed to retrieve information pertaining to its use in targeted modification strategies, agrochemical research and development, and catalysis. However, the search results did not yield any relevant studies or detailed findings for this particular molecule.

The search often led to information on structurally similar but distinct compounds, such as various isomers of dichloronitrobenzene and related fluorinated aromatic compounds. These related molecules have documented applications in fields like agrochemical synthesis, as seen in the preparation of insecticides. For instance, compounds like 3,5-dichloro-2,4-difluoronitrobenzene are utilized as intermediates in the synthesis of agrochemical candidates. However, this information does not directly pertain to "this compound."

The absence of specific data prevents a detailed discussion on the targeted modification strategies involving this compound. Similarly, there is no available information on its utility in the synthesis of novel agrochemical candidates or its role in structure-activity relationship studies within agrochemical scaffolds. Furthermore, the exploration of "this compound" in catalysis research, including its potential for the development of metal-organic frameworks or as a ligand in asymmetric catalysis, is not documented in the accessible literature.

Therefore, we must conclude that there is insufficient information to construct an article on the research applications of "this compound" as outlined.

Information Not Available for this compound

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for a compound named "this compound." The term "benzodifluoride" does not correspond to a standard chemical nomenclature, making it impossible to definitively identify the chemical structure of the intended compound.

Without a precise chemical identity, such as a CAS Registry Number or a standard IUPAC name, it is not possible to retrieve data regarding its specific environmental fate, degradation pathways, or the application of green chemistry principles in its research. Similarly, specific safety protocols and risk assessments are contingent on the known physical, chemical, and toxicological properties of a substance, none of which are available for a compound with this name.

General information exists for related classes of chemicals, such as halogenated nitroaromatic compounds, but providing that information would not adhere to the strict requirement of focusing solely on "this compound." Doing so would be speculative and would not represent a scientifically accurate account of the specific compound requested.

Therefore, a thorough, informative, and scientifically accurate article on the "Environmental and Safety Considerations in the Research and Handling of this compound" cannot be generated at this time. To proceed, a verifiable and standard identifier for the compound is required.

Q & A

Q. How do structural analogues (e.g., 3,4-dichlorobenzotrifluoride) compare in terms of thermal stability and decomposition pathways?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen. Compare decomposition onset temperatures and evolved gas analysis (EGA-MS). Derivatives with electron-withdrawing nitro groups decompose at lower temperatures (~200°C) due to destabilization of the aromatic core .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-2-nitrobenzodifluoride
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-2-nitrobenzodifluoride

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